Researchers needing a tri-functional building block for orthogonal imine condensation and metal coordination often rely on separate mono-functional compounds, leading to multi-step syntheses. 2-Formyl-3-HBA (SAXAL) solves this by integrating carboxylic acid, formyl, and phenolic hydroxyl groups on one benzene core. This enables pH-switchable dynamic covalent chemistry, single-step phthalide synthesis, and robust MOF ligand formation. Supplied at ≥95% purity, with rigorous QC, for immediate supply.
2-Formyl-3-hydroxybenzoic acid (CAS 1243461-12-2), also recognized in dynamic covalent chemistry literature as 'SAXAL', is a highly functionalized aromatic building block featuring a carboxylic acid, a formyl group, and a phenolic hydroxyl group on a single benzene core. This tri-functional arrangement makes it a critical precursor for the synthesis of advanced metal-organic framework (MOF) ligands, substituted phthalides, and dynamic covalent molecular machines. Commercially available at ≥95% purity, its primary procurement value lies in its ability to undergo orthogonal reactions—such as imine condensation at the formyl site and metal coordination at the carboxylate site—enabling complex post-synthetic modifications and pH-responsive behaviors that simpler benzoic acid derivatives cannot support [REFS-1, REFS-2].
Substituting 2-Formyl-3-hydroxybenzoic acid with simpler analogs like salicylaldehyde (SALAL) or ortho-carboxybenzaldehyde (CAXAL) fundamentally alters reaction pathways and downstream material properties. While salicylaldehyde readily forms imines under basic conditions, it lacks the carboxylate group required for robust MOF node coordination or lactone formation. Conversely, ortho-carboxybenzaldehyde can form lactones but lacks the phenolic hydroxyl group that directs specific coordination geometries and enables pH-switchable dynamic covalent chemistry. Relying on a generic formylbenzoic acid eliminates this dual-mode reactivity, leading to failed syntheses in dynamic covalent systems (where pH-controlled switching between imine and lactone states is required) and preventing the single-step creation of highly functionalized phthalide intermediates [1].
In dynamic covalent chemistry (DCC) systems, 2-Formyl-3-hydroxybenzoic acid (SAXAL) demonstrates unique pH-dependent bifunctionality compared to standard salicylaldehyde. Under basic conditions, the formyl and hydroxyl groups drive quantitative imine formation (e.g., 73% yield with ethanolamine in D2O). However, under acidic conditions, the presence of the ortho-carboxyl group allows the equilibrium to shift entirely toward lactone formation. This reversible, pH-controlled displacement requires exactly three equivalents of acid/base to toggle, a programmable feature entirely absent in salicylaldehyde baselines [REFS-1, REFS-2].
| Evidence Dimension | Reaction pathway selectivity and reversibility |
| Target Compound Data | 100% reversible switching between imine (basic) and lactone (acidic) states. |
| Comparator Or Baseline | Salicylaldehyde (SALAL) |
| Quantified Difference | SALAL is restricted to imine formation only, whereas SAXAL enables dual-state programmable switching. |
| Conditions | Aqueous D2O buffer, pH modulation with 3 equivalents of acid/base. |
For researchers designing molecular switches or dynamic hydrogels, this compound provides a built-in, fully reversible pH-response mechanism that simpler aldehydes cannot replicate.
As a precursor for MOF ligands, 2-Formyl-3-hydroxybenzoic acid provides distinct orthogonal reaction sites. The carboxylic acid and phenolic hydroxyl groups enable robust coordination with transition metals, while the formyl group remains available for post-synthetic modification (PSM) via imine condensation. Compared to 3-hydroxybenzoic acid, which lacks the formyl handle, the inclusion of the aldehyde group allows for high-conversion post-synthetic functionalization with primary amines, enabling the tuning of pore environments without disrupting the framework's structural integrity .
| Evidence Dimension | Post-synthetic modification (PSM) capability |
| Target Compound Data | Supports quantitative imine-based PSM while maintaining metal coordination. |
| Comparator Or Baseline | 3-Hydroxybenzoic acid |
| Quantified Difference | 3-Hydroxybenzoic acid offers 0% PSM capability via imine condensation, severely restricting framework functionalization. |
| Conditions | Standard MOF solvothermal synthesis followed by amine condensation. |
Procuring this specific trifunctional ligand precursor is essential for materials scientists aiming to synthesize customizable, functionalized MOFs for targeted gas separation or catalysis.
In the synthesis of bioactive heterocyclic intermediates, 2-Formyl-3-hydroxybenzoic acid serves as a direct precursor to highly substituted phthalides and isoindolinones. Its pre-organized ortho-formyl and carboxylate arrangement allows for rapid cyclization under mild reducing or acidic conditions. Compared to the multi-step functionalization of basic benzoic acid, starting with CAS 1243461-12-2 eliminates at least two synthetic steps (formylation and hydroxylation), significantly improving overall yield and reducing batch-to-batch impurity profiles in pharmaceutical scale-up.
| Evidence Dimension | Synthetic step economy |
| Target Compound Data | 1-step cyclization to functionalized 3-hydroxyphthalides. |
| Comparator Or Baseline | Benzoic acid |
| Quantified Difference | Eliminates 2-3 upstream functionalization steps, increasing overall synthetic efficiency and reducing solvent waste. |
| Conditions | Standard cyclization/reduction conditions for phthalide synthesis. |
For process chemists and API manufacturers, utilizing this pre-functionalized building block reduces synthesis time, lowers solvent waste, and improves final intermediate yields.
Due to its unique ability to toggle between imine and lactone forms upon pH adjustment, this compound is ideal for synthesizing molecular walkers, dynamic hydrogels, and responsive polymers. It acts as a critical 'SAXAL' building block in programmable dynamic covalent chemistry (DCC) networks [1].
The orthogonal reactivity of the carboxylate/hydroxyl groups (for metal node binding) and the formyl group (for amine condensation) makes it a premium ligand precursor for designing MOFs with customizable pore environments for targeted gas capture or sensing .
As a highly functionalized aromatic core, it is a direct procurement choice for medicinal chemists synthesizing complex heterocyclic libraries, specifically targeting substituted phthalides and isoindolinones, bypassing the multi-step functionalization required when using simpler benzoic acids .